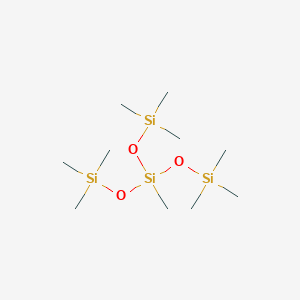
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, also known as MOICC, is a chemical compound with potential applications in scientific research. This compound has been studied for its unique properties and potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical And Physiological Effects
Studies have shown that 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been shown to increase the levels of dopamine and norepinephrine in the brain, which could have potential applications in the treatment of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also limitations to using 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in lab experiments. For example, it can be difficult to obtain high yields of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile using certain synthesis methods, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile. One area of research could focus on further understanding the mechanism of action of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could lead to the development of new treatments for a variety of diseases. Another area of research could focus on developing new synthesis methods for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile, which could make it more readily available for research purposes. Additionally, research could focus on developing new applications for 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile in fields such as biochemistry and pharmacology.
Synthesis Methods
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and potassium cyanide. This reaction results in the formation of 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile with a yield of around 60-70%. Other methods include the reaction of 2-amino-3-methylisoquinoline with potassium permanganate and potassium cyanide, and the reaction of 2-amino-3-methylisoquinolinium chloride with sodium nitrite and acetic anhydride.
Scientific Research Applications
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
16281-21-3 |
|---|---|
Product Name |
3-Methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-methyl-2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)11(7-12)13(8)14/h2-6H,1H3 |
InChI Key |
XZWPJJVQTWKWTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=[N+]1[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)




![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)



